N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)12(15)13-11-4-6-14(7-5-11)8-9-16-3/h10-11H,4-9H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWIEBNMSNESCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Fentanyl Analogs
Fentanyl derivatives share a common piperidine scaffold but differ in substituents. Key comparisons include:
Key Findings :
Comparison with Non-Opioid Piperidine Derivatives
The 2-methoxyethyl-piperidine motif appears in compounds targeting diverse receptors:
Key Findings :
- The 2-methoxyethyl group is associated with improved solubility and metabolic stability in non-opioid contexts, as seen in Goxalapladib .
- Compared to the muscarinic antagonist in , the target compound lacks polar groups (e.g., difluorocyclopentyl), which may limit its selectivity for peripheral vs. CNS receptors .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : ~272.38 g/mol (target) vs. ~352–388 g/mol for phenethyl-based fentanyl analogs .
- Polarity : The 2-methoxyethyl group introduces an ether oxygen, enhancing water solubility relative to alkyl or aromatic substituents .
Research and Regulatory Considerations
- Legal Status : Structural analogs like Isobutyryl Fentanyl are controlled substances due to opioid activity . The target compound’s regulatory status may depend on demonstrated receptor interactions.
- Safety Profile : Reduced lipophilicity and CNS penetration could mitigate respiratory depression risks associated with fentanyl analogs .
Biological Activity
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is a compound with significant biological activity, primarily explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxyethyl group, which enhances its solubility and biological interactions. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. This compound has been studied for its potential to modulate various biological pathways, which may lead to therapeutic effects in different disease contexts, including cancer and infectious diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. This property is essential for developing new antibiotics or treatments against resistant bacterial strains.
Anticancer Effects
The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The precise mechanisms involve the modulation of signaling pathways associated with cell growth and apoptosis .
Research Findings
Several studies have investigated the biological activity of this compound, highlighting its potential applications:
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the effects of this compound on prostate cancer cells (PC3), it was found that the compound significantly reduced cell viability at low concentrations. The study utilized MTT assays to assess cytotoxicity and flow cytometry for apoptosis analysis, revealing that the compound induced apoptosis in a dose-dependent manner .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
